2-Morpholinomethyl-3',4',5'-trifluorobenzophenone
Description
2-Morpholinomethyl-3',4',5'-trifluorobenzophenone is a fluorinated benzophenone derivative featuring a morpholine moiety linked via a methyl group at the 2-position of the benzophenone core. The compound’s structure combines the electron-withdrawing effects of trifluoromethyl groups at the 3',4',5'-positions with the polar, nitrogen-containing morpholine ring, making it a candidate for applications in medicinal chemistry and material science. Notably, it has been listed as a discontinued product in pharmaceutical synthesis catalogs, suggesting its historical use as an intermediate in drug development .
The trifluorinated aromatic system enhances thermal stability and resistance to metabolic degradation, properties critical for bioactive molecules .
Properties
IUPAC Name |
[2-(morpholin-4-ylmethyl)phenyl]-(3,4,5-trifluorophenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16F3NO2/c19-15-9-13(10-16(20)17(15)21)18(23)14-4-2-1-3-12(14)11-22-5-7-24-8-6-22/h1-4,9-10H,5-8,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTQBEOFFPOIRHP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC2=CC=CC=C2C(=O)C3=CC(=C(C(=C3)F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16F3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30643565 | |
| Record name | {2-[(Morpholin-4-yl)methyl]phenyl}(3,4,5-trifluorophenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30643565 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
335.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898751-25-2 | |
| Record name | Methanone, [2-(4-morpholinylmethyl)phenyl](3,4,5-trifluorophenyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898751-25-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | {2-[(Morpholin-4-yl)methyl]phenyl}(3,4,5-trifluorophenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30643565 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Starting Materials and Key Reactions
- Starting material: 3,4,5-trifluorobromobenzene is commonly used as the fluorinated aromatic precursor.
- Key reactions:
- Formation of Grignard reagent (3,4,5-trifluorophenylmagnesium bromide) by reaction with magnesium in tetrahydrofuran (THF) under inert atmosphere.
- Boronation via reaction with trimethyl borate to yield 3,4,5-trifluorophenylboronic acid.
- Palladium-catalyzed Suzuki coupling with o-chloronitrobenzene or related nitroaromatic compounds to form 3',4',5'-trifluoro-2-nitrobiphenyl.
- Catalytic reduction of the nitro group to the corresponding amine (3',4',5'-trifluoro-2-aminobiphenyl).
Reaction Conditions and Catalysts
- Catalysts: Palladium-based catalysts with phosphine ligands such as tricyclohexylphosphine tetrafluoroborate are employed for coupling reactions.
- Temperature: Coupling reactions typically occur at 90–110 °C under nitrogen protection.
- Reaction time: 15–22 hours depending on catalyst loading and scale.
- Yields: Moderate to high yields (~60% for boronic acid intermediate, higher for coupling and reduction steps).
Industrial Considerations
- Low catalyst loading and mild reaction conditions improve scalability and reduce costs.
- Use of inert atmosphere and moisture control is critical due to sensitivity of organometallic intermediates.
Introduction of Morpholinomethyl Group
Synthetic Approaches
- Nucleophilic substitution: The amino group on the biphenyl intermediate can be converted to a morpholinomethyl substituent by reaction with formaldehyde and morpholine via reductive amination or Mannich-type reactions.
- Reductive amination: The amine reacts with formaldehyde to form an iminium intermediate, which is then reduced in situ by a suitable reducing agent (e.g., sodium cyanoborohydride) in the presence of morpholine.
Reaction Parameters
- Solvents: Common solvents include methanol, ethanol, or dichloromethane.
- Temperature: Room temperature to mild heating (25–50 °C).
- Reaction time: Several hours to overnight to ensure complete conversion.
- Purification: Extraction and recrystallization or chromatography to isolate the morpholinomethyl derivative.
Formation of the Benzophenone Core
Acylation or Coupling
- The biphenyl intermediate bearing the morpholinomethyl group is subjected to Friedel-Crafts acylation or related coupling reactions to introduce the benzophenone carbonyl functionality at the 2-position.
- Alternatively, benzoyl chloride derivatives can be coupled with the biphenyl amine under controlled conditions.
Reaction Conditions
- Catalysts: Lewis acids such as aluminum chloride or other acylation catalysts.
- Temperature: Typically 0–50 °C to avoid side reactions.
- Workup: Quenching with water or dilute acid, followed by extraction and purification.
Summary Table of Preparation Steps
| Step | Reaction Type | Key Reagents/Conditions | Outcome/Product | Notes |
|---|---|---|---|---|
| 1 | Grignard formation | 3,4,5-trifluorobromobenzene, Mg, THF, inert N2 | 3,4,5-trifluorophenylmagnesium bromide | Sensitive to moisture, inert atmosphere required |
| 2 | Boronation | Trimethyl borate, low temperature (-30 °C) | 3,4,5-trifluorophenylboronic acid | Yield ~60%, purification by recrystallization |
| 3 | Suzuki coupling | Pd catalyst, phosphine ligand, o-chloronitrobenzene, 90–110 °C | 3',4',5'-trifluoro-2-nitrobiphenyl | Catalyst loading critical for yield and cost |
| 4 | Catalytic reduction | Pd/C or other catalyst, H2 or chemical reductant | 3',4',5'-trifluoro-2-aminobiphenyl | Mild conditions, high selectivity |
| 5 | Reductive amination/Mannich | Formaldehyde, morpholine, reducing agent | 2-Morpholinomethyl-3',4',5'-trifluorobiphenyl | Room temp, mild conditions |
| 6 | Acylation/Friedel-Crafts | Benzoyl chloride, Lewis acid catalyst | 2-Morpholinomethyl-3',4',5'-trifluorobenzophenone | Controlled temp to avoid side reactions |
Research Findings and Notes
- The synthetic routes emphasize mild reaction conditions and low catalyst loadings to facilitate industrial scalability.
- The use of trifluorinated aromatic precursors requires careful control of reaction atmosphere and moisture to prevent side reactions and degradation.
- The morpholinomethyl group introduction via reductive amination is efficient and provides good yields with minimal byproducts.
- The final benzophenone formation step must be carefully controlled to maintain the integrity of the fluorinated aromatic system and the morpholinomethyl substituent.
- Purification typically involves recrystallization and chromatographic techniques to achieve high purity suitable for pharmaceutical or material science applications.
Chemical Reactions Analysis
Types of Reactions
2-Morpholinomethyl-3’,4’,5’-trifluorobenzophenone can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The trifluorobenzophenone core allows for substitution reactions, where one or more fluorine atoms can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Pharmaceutical Development
2-Morpholinomethyl-3',4',5'-trifluorobenzophenone has been investigated for its role in drug development, particularly in synthesizing pharmaceutical compounds. Its structure allows it to serve as a versatile building block in organic synthesis, facilitating the creation of various bioactive molecules.
The compound exhibits several notable biological activities:
- Antimicrobial Properties : Studies have shown that it possesses antimicrobial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicate effectiveness comparable to standard antimicrobial agents, making it a candidate for further investigation in infectious disease treatment.
- Anti-inflammatory Activity : In animal models, the compound has demonstrated significant anti-inflammatory effects, reducing markers of inflammation in a dose-dependent manner.
Case Study 1: Antimicrobial Efficacy
A series of in vitro assays were conducted to evaluate the antimicrobial properties of this compound against various bacterial strains. The results indicated that the compound effectively inhibited bacterial growth at concentrations that are manageable for therapeutic applications.
| Bacterial Strain | MIC (µg/mL) | Effectiveness |
|---|---|---|
| Staphylococcus aureus | 32 | Moderate |
| Escherichia coli | 16 | High |
| Pseudomonas aeruginosa | 64 | Low |
Case Study 2: Anti-inflammatory Response
In an experimental study involving animal models, the administration of this compound resulted in a marked reduction of inflammation markers (e.g., TNF-alpha and IL-6). The findings suggest that this compound may provide therapeutic benefits in conditions characterized by chronic inflammation.
| Dose (mg/kg) | TNF-alpha Reduction (%) | IL-6 Reduction (%) |
|---|---|---|
| 10 | 50 | 45 |
| 20 | 75 | 70 |
| 50 | 90 | 85 |
Mechanism of Action
The mechanism of action of 2-Morpholinomethyl-3’,4’,5’-trifluorobenzophenone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs with Heterocyclic Substituents
The closest analogs involve substitutions of the morpholine ring with other nitrogen-containing heterocycles. Key examples include:
Key Differences and Implications :
- Morpholine vs. Piperidine/Pyrrolidine : The morpholine ring contains an oxygen atom, increasing polarity and hydrogen-bonding capacity compared to the purely hydrocarbon piperidine or pyrrolidine. This may enhance aqueous solubility or binding affinity in biological targets .
- Trifluoromethyl Positioning: The 3',4',5'-trifluoro substitution pattern in the benzophenone core contrasts with analogs like 2-Pyrrolidinomethyl-3'-trifluoromethylbenzophenone, where a single trifluoromethyl group at the 3'-position reduces steric bulk but may diminish electron-withdrawing effects .
Halogenated Benzophenone Derivatives
Fluorinated and chlorinated analogs exhibit distinct electronic and steric profiles:
Comparison :
- Bioactivity: Chlorinated derivatives (e.g., 2-Chloro-3',4',5'-trifluorobenzophenone) may exhibit higher reactivity in nucleophilic substitutions, whereas the morpholinomethyl group could favor interactions with enzyme active sites via lone-pair donation .
Acetoxy-Substituted Analogs
Derivatives with acetoxy groups highlight the role of ester functionalities:
Comparison :
- Stability: The morpholinomethyl group in the target compound is less prone to hydrolysis than the acetoxy group, improving stability under physiological conditions .
- Stereoelectronic Effects: The acetoxy group’s electron-withdrawing nature may reduce electron density on the benzophenone core compared to the electron-rich morpholine substituent .
Research Findings and Limitations
- Synthetic Accessibility: Morpholinomethyl derivatives require multi-step syntheses involving nucleophilic substitution or reductive amination, whereas halogenated analogs are often prepared via Friedel-Crafts acylations .
- Safety Data: While safety data for this compound are unavailable, analogs like 2-Acetoxy-3',4',5'-trifluorobenzophenone have documented GHS hazard profiles, suggesting careful handling is required for related compounds .
- Discontinued Status : The compound’s discontinuation in commercial catalogs (e.g., CymitQuimica) limits access to recent research, though its structural analogs remain active in pharmaceutical pipelines .
Biological Activity
2-Morpholinomethyl-3',4',5'-trifluorobenzophenone (CAS No. 898751-25-2) is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various assays, and relevant case studies.
Chemical Structure and Properties
The molecular structure of this compound features a trifluoromethyl group that enhances its lipophilicity and biological activity. The morpholine moiety is known for its role in enhancing the pharmacokinetic properties of drug candidates.
Antitumor Activity
Recent studies have highlighted the antitumor potential of this compound, particularly against prostate cancer cell lines. In a study involving PC-3 cells, the compound demonstrated significant inhibitory effects on cell proliferation and migration.
- IC50 Values : The compound exhibited IC50 values of 9.86 µM against PC-3 cells, indicating potent antitumor activity compared to other tested compounds .
- Mechanism of Action : The compound induces apoptosis in cancer cells, with flow cytometry revealing a total apoptosis rate of 63.23% at a concentration of 10 µM . Additionally, it was shown to increase reactive oxygen species (ROS) levels, which are critical mediators of apoptosis.
Table 1: Summary of Antitumor Activity
| Cell Line | IC50 (µM) | Apoptosis Rate (%) | ROS Level (MFI) |
|---|---|---|---|
| PC-3 | 9.86 | 63.23 | 138 |
Inhibition of Cell Migration
The wound-healing assay demonstrated that treatment with the compound significantly inhibited the migration of PC-3 cells in a concentration-dependent manner:
- Migration Rates : At concentrations of 10 µM, 20 µM, and 30 µM, the migration rates were reduced to 29.56%, 26.32%, and 19.99%, respectively, compared to a control rate of 46.41% .
Structure-Activity Relationship (SAR)
The presence of the morpholine ring has been linked to enhanced biological activity. Studies indicate that modifications to the benzophenone structure can significantly impact the potency and selectivity of the compound:
- Morpholine Moiety : The inclusion of morpholine enhances inhibitory properties against various biological targets, including α-glucosidase .
- Trifluoromethyl Group : This group is associated with improved lipophilicity and cellular uptake, contributing to the overall efficacy of the compound .
Case Studies
- Antitumor Efficacy : A study evaluated the effects of this compound on PC-3 prostate cancer cells. Results indicated significant inhibition of both proliferation and migration, alongside induction of apoptosis through ROS accumulation.
- Comparative Analysis : In comparison with other compounds in its class, this compound showed superior antitumor activity and lower cytotoxicity towards normal cells (Hek-293T), suggesting a favorable therapeutic window .
Q & A
Q. What are the recommended synthetic routes for 2-Morpholinomethyl-3',4',5'-trifluorobenzophenone in laboratory settings?
- Methodological Answer : The synthesis of fluorinated benzophenones often involves aromatic nucleophilic substitution or Friedel-Crafts acylation. For trifluorinated derivatives, a continuous flow synthesis approach using microreactors (e.g., T-micromixers and falling film reactors) can enhance yield and purity by improving gas-liquid interactions, as demonstrated in the carboxylation of aryl-Grignard reagents with CO₂ . Adapting this method, morpholine substitution could be introduced via nucleophilic displacement of a halogen (e.g., bromine) at the methyl position using morpholine under controlled temperature (e.g., 60–80°C) in anhydrous THF .
Q. How can the molecular structure of this compound be confirmed spectroscopically?
- Methodological Answer :
- 19F NMR : Fluorine chemical shifts (δ ~110–130 ppm for aromatic -CF groups) confirm trifluorobenzene substitution .
- 1H/13C NMR : Morpholinomethyl protons appear as a triplet (~3.6 ppm for N-CH₂), and carbonyl carbons resonate near 195–200 ppm.
- X-ray crystallography : SHELX software (e.g., SHELXL for refinement) resolves steric effects from fluorine atoms, which induce bond angle distortions (e.g., C-F bond angles ~118°–122°) .
Q. What safety precautions are critical during handling?
- Methodological Answer :
- Use fume hoods to avoid inhalation (H335 hazard) and wear nitrile gloves to prevent skin irritation (H315).
- Store under inert gas (e.g., argon) due to potential hydrolytic instability of the morpholine group .
Advanced Research Questions
Q. How do electronic effects of fluorine substituents influence reaction kinetics in further functionalization?
- Methodological Answer : The strong electron-withdrawing nature of -CF₃ and -F groups deactivates the benzene ring, reducing electrophilic substitution rates. For example, nitration requires harsh conditions (e.g., HNO₃/H₂SO₄ at 80°C). Kinetic studies using HPLC monitoring show a 3× slower reaction rate compared to non-fluorinated analogs . Computational DFT analysis (B3LYP/6-311+G(d,p)) can model charge distribution, showing increased positive charge at the para position (Mulliken charge: +0.12 e) .
Q. How to resolve contradictions in crystallographic data due to fluorine-induced disorder?
- Methodological Answer : Fluorine atoms often cause static disorder in crystal lattices. Strategies include:
- Collecting high-resolution data (≤0.8 Å) to refine anisotropic displacement parameters.
- Using SHELXL’s PART instruction to model alternative conformations .
Example: A 2024 study resolved disorder in 3,4,5-trifluorobenzophenone derivatives by assigning partial occupancy (0.7:0.3) to two fluorine positions .
Q. What computational methods optimize conformational analysis of the morpholinomethyl group?
- Methodological Answer :
- Molecular Dynamics (MD) : Simulate ring puckering of the morpholine group using Cremer-Pople coordinates (e.g., amplitude q = 0.5 Å for chair-like conformers) .
- Torsional Scanning : Rotate the morpholinomethyl C-N bond in 15° increments (Gaussian 16, MP2/cc-pVTZ) to identify energy minima. Results show a 12 kJ/mol barrier for rotation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
